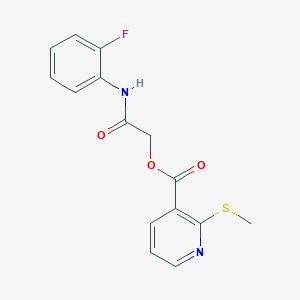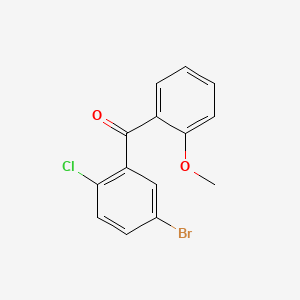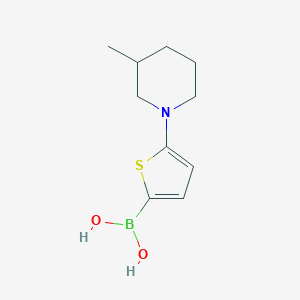
(5-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid: is a boronic acid derivative that features a thiophene ring substituted with a 3-methylpiperidin-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is common in the large-scale synthesis of boronic acid derivatives .
化学反応の分析
Types of Reactions: (5-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学的研究の応用
Chemistry: In organic synthesis, (5-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Industry: In materials science, thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
作用機序
The mechanism of action of (5-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological processes .
類似化合物との比較
- (3-Methylpiperidin-1-yl)-(5-methylthiophen-2-yl)methanone
- (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl (2-methylpyridin-3-yl)methanone
Uniqueness: (5-(3-Methylpiperidin-1-yl)thiophen-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a thiophene ring substituted with a piperidine moiety
特性
分子式 |
C10H16BNO2S |
|---|---|
分子量 |
225.12 g/mol |
IUPAC名 |
[5-(3-methylpiperidin-1-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO2S/c1-8-3-2-6-12(7-8)10-5-4-9(15-10)11(13)14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
InChIキー |
BPKRDSCMTQONSG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)N2CCCC(C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


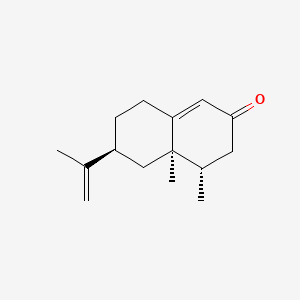


![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate](/img/structure/B13353885.png)
![3-[(Ethylsulfanyl)methyl]-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353895.png)
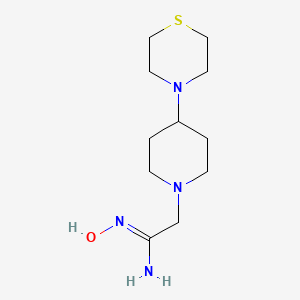
![3-[(Tert-butylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353918.png)
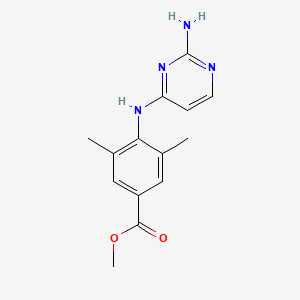
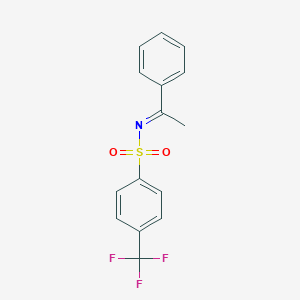
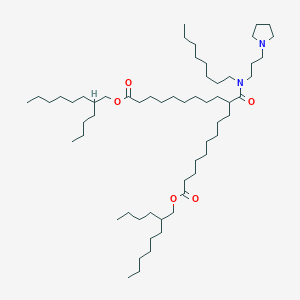
![Benzo[d]thiazol-2-ylmethyl 2-(methylthio)nicotinate](/img/structure/B13353947.png)
![4-[[2-(4-Nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B13353962.png)
